(S)-Warfarin-d5
CAS No.: 791013-22-4
Cat. No.: VC0196736
Molecular Formula: C19H11O4D5
Molecular Weight: 313.37
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 791013-22-4 |
---|---|
Molecular Formula | C19H11O4D5 |
Molecular Weight | 313.37 |
IUPAC Name | 4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Standard InChI | InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D |
SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Appearance | White Solid |
Melting Point | 167-169 °C |
Chemical Properties and Structural Characteristics
Molecular Structure Comparison
(S)-Warfarin-d5 maintains the stereochemical configuration of (S)-warfarin at the chiral center. The basic molecular formula is C₁₉H₁₁D₅O₄, which differs from (S)-warfarin (C₁₉H₁₆O₄) by the replacement of five hydrogen atoms with deuterium atoms. Like its non-deuterated counterpart, (S)-warfarin, the compound contains the characteristic coumarin ring system fused to a phenyl group, with the deuteration occurring specifically on the phenyl ring .
Property | Value |
---|---|
Molecular Weight | Approximately 313.328 (for (S)-Warfarin-d5) vs. 308.328 for (S)-warfarin |
Density | Expected to be similar to (S)-warfarin: ~1.3±0.1 g/cm³ |
Melting Point | Expected to be close to (S)-warfarin: ≥170°C |
Exact Mass | Approximately 313.14 for (S)-Warfarin-d5 vs. 308.10 for (S)-warfarin |
The deuterium substitution generally results in similar physical properties to the non-deuterated compound, but with slight differences in bond strengths that can affect reaction rates and stability in certain chemical environments .
Analytical Applications and Methodology
Chromatographic Separation and Detection
In chiral HPLC analysis, (S)-Warfarin-d5 demonstrates distinctive chromatographic behavior that makes it valuable as an internal standard. When analyzed using a chiral HPLC column, warfarin-d5 produces two well-resolved peaks corresponding to its enantiomers. Specifically, R-warfarin-d5 elutes at approximately 4.43 minutes, while S-warfarin-d5 elutes at approximately 4.78 minutes . This elution profile closely mirrors that of non-deuterated warfarin, where R-warfarin elutes at 4.44 minutes and S-warfarin at 4.80 minutes, demonstrating the nearly identical chromatographic behavior of the deuterated and non-deuterated compounds .
Mass Spectrometric Detection
The mass spectrometric detection of (S)-Warfarin-d5 utilizes specific multiple reaction monitoring (MRM) transitions that differ from those of non-deuterated warfarin due to the mass shift caused by deuterium substitution. For instance, while the MRM transition for warfarin is m/z 307.1→161.0, the transition for warfarin-d5 is m/z 312.2→255.1 . This mass difference allows clear differentiation between the analyte and internal standard in MS detection without chromatographic separation, which is crucial for accurate quantification.
Research Applications in Pharmaceutical Analysis
Quantification of Warfarin Enantiomers
(S)-Warfarin-d5 serves as the specific internal standard for the quantification of S-warfarin in biological samples. Due to the stereochemical similarity between S-warfarin and S-warfarin-d5, the latter is the preferred internal standard for S-warfarin quantification, ensuring accurate compensation for any matrix effects or variations in extraction efficiency that might affect the S-enantiomer specifically . This enantiomer-specific internal standardization is particularly important given that S-warfarin is 3-5 times more potent pharmacologically than R-warfarin, making its accurate quantification crucial for pharmacokinetic and clinical studies .
Metabolite Analysis
Beyond the parent compound, (S)-Warfarin-d5 also serves as the internal standard for quantification of specific metabolites, particularly S-7-OH-warfarin, which is the predominant metabolite formed by CYP2C9-mediated metabolism of S-warfarin . The ability to accurately quantify these metabolites is essential for understanding the pharmacokinetics of warfarin and identifying potential drug-drug or drug-diet interactions that might affect its metabolism and clinical efficacy.
Method Performance and Validation
Parameter | Performance Metrics |
---|---|
Extraction Recovery | Comparable to warfarin, between 82.9% and 95.6% |
Reproducibility | Standard deviation < 8.8% |
Elution Time | 4.78 minutes for (S)-Warfarin-d5 |
Method Precision | Coefficient of variation (CV) within 0.4% to 4.9% |
Method Accuracy | 92.3% to 99.5% |
These performance metrics demonstrate the suitability of (S)-Warfarin-d5 as an internal standard in bioanalytical methods, meeting the criteria established by US FDA guidance for bioanalytical method validation with bias well below 15% and CV below 15% .
Analytical Method Development
Sample Preparation Techniques
Methods utilizing (S)-Warfarin-d5 as an internal standard typically employ protein precipitation extraction (PPE) for sample preparation rather than more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) techniques . The high extraction recovery achieved with PPE (82.9% to 95.6%) demonstrates that this simpler method is sufficiently effective for extracting both warfarin and its deuterated analog from plasma samples . This simplified extraction procedure helps streamline analytical workflows while maintaining high method performance.
Instrumentation and Operating Conditions
The analysis of warfarin enantiomers using (S)-Warfarin-d5 as an internal standard typically employs HPLC-MS/MS under specific operating conditions. The mass spectrometer is operated in negative ion mode for multiple reaction monitoring, with typical instrument conditions including:
Parameter | Setting |
---|---|
Capillary Voltage | 0.50 kV |
Source Offset | 50 V |
Desolation Temperature | 500°C |
Desolation Gas Flow | 1000 L/h |
Cone Gas Flow | 150 L/h |
Nebulizer Gas Flow | 7.0 bar |
Collision Gas Flow | 0.15 ml/min |
Autosampler Temperature | 6°C |
HPLC Column Temperature | 50°C |
Sample Injection Volume | 10 μL |
These conditions are optimized to ensure efficient ionization and detection of both warfarin and its deuterated internal standard .
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